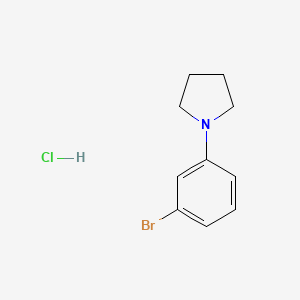

1-(3-Bromophenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C10H13BrClN . It has a molecular weight of 262.57 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring attached to a bromophenyl group . The InChI string isInChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H . The SMILES string is C1CCN(C1)C2=CC(=CC=C2)Br.Cl . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrrolidine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 262.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 260.99199 g/mol .Aplicaciones Científicas De Investigación

Conformational Studies : Research on similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has focused on their conformational properties. These studies have revealed substantial non-planarity in solution and specific dihedral angles between phenyl and five-membered rings in the solid state, offering insights into the molecular structure and behavior of related compounds (Fujiwara et al., 1977).

Crystal Structure Analysis : Crystal structure studies of related compounds have been conducted to understand their structural characteristics in solid states. This knowledge is vital for applications in materials science and pharmaceuticals (Fujiwara et al., 1977).

Luminescent Polymers : The integration of similar bromophenyl pyrrolidine structures into polymers has been explored. These polymers exhibit strong fluorescence and distinct optical properties, suggesting potential uses in optoelectronics and sensing applications (Zhang & Tieke, 2008).

Enzyme Inhibition : Compounds like benzyl 2-(bromophenyl)pyrrolidine carbamates have been studied for their ability to inhibit cholinesterases, enzymes relevant in neurological disorders. This suggests potential applications in designing therapeutic agents for neurological conditions (Pizova et al., 2017).

Organometallic Chemistry : Studies on pyrrolidine derivatives in organometallic complexes provide insights into their bonding characteristics and potential applications in catalysis and materials science (Singh et al., 2003).

Antithrombin Activity : The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity highlights their possible use in developing anticoagulant drugs (Ayan et al., 2013).

Hydrogen-Bonding Patterns : Research on the hydrogen-bonding patterns in enaminones related to bromophenyl pyrrolidines has implications for understanding intermolecular interactions and designing molecules with desired properties (Balderson et al., 2007).

Antiviral Activity : Certain pyrrolidine derivatives have shown antiviral activity against various RNA and DNA viruses, suggesting their potential in antiviral drug development (Bergstrom et al., 1984).

Antioxidant and Anticholinergic Activities : Pyrrolidine derivatives, including bromophenols, have been synthesized and evaluated for their antioxidant and anticholinergic activities, indicating their potential in oxidative stress-related therapies and cholinergic system modulation (Rezai et al., 2018).

Inhibition of Tumor Cell Growth : Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, especially glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-bromophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHQYGVTRCCDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675405 |

Source

|

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-56-3 |

Source

|

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)